

Recommended working concentration of GRP-60367 hydrochloride

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Compound of Interest

Compound Name: GRP-60367 hydrochloride

Cat. No.: B8134323

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Application Notes and Protocols for GRP-60367 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRP-60367 hydrochloride is a potent and selective small-molecule inhibitor of Rabies virus (RABV) entry.^{[1][2][3]} It targets the viral glycoprotein (G), a key protein mediating the attachment and fusion of the virus with the host cell membrane, thereby preventing the initiation of infection.^{[1][2][3]} These application notes provide recommended working concentrations and detailed protocols for in vitro assays to characterize the antiviral activity of **GRP-60367 hydrochloride**. Currently, there is no publicly available data on the in vivo working concentration of **GRP-60367 hydrochloride**. Therefore, a general protocol for the in vivo evaluation of anti-rabies virus compounds is provided as a reference.

In Vitro Applications

Recommended Working Concentrations

The effective concentration of **GRP-60367 hydrochloride** for in vitro studies is in the low nanomolar range. The half-maximal effective concentration (EC₅₀) values can vary depending on the cell line and the Rabies virus strain used.

Cell Line	Virus Strain	EC50 (nM)	Reference
BEAS-2B	RABV-ΔG-nanoLuc	2	--INVALID-LINK--
293T	RABV-ΔG-nanoLuc	3	--INVALID-LINK--
Hep-2	RABV-ΔG-nanoLuc	52	--INVALID-LINK--

It is recommended to perform a dose-response curve starting from low nanomolar to micromolar concentrations to determine the optimal working concentration for your specific experimental setup. **GRP-60367 hydrochloride** has been shown to have low cytotoxicity, with no significant effects on cell viability observed at concentrations up to 300 μM.[\[3\]](#)

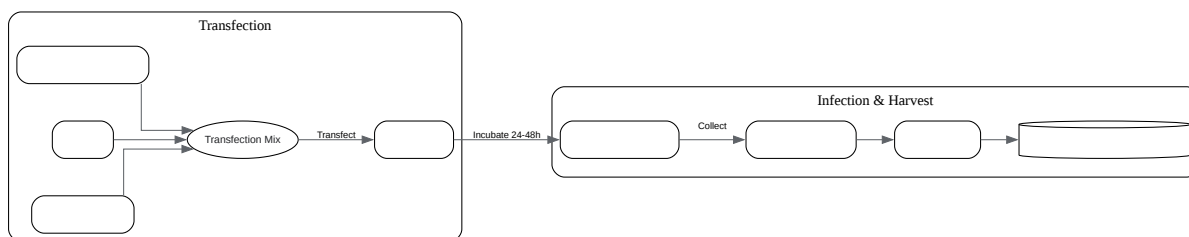
Experimental Protocols

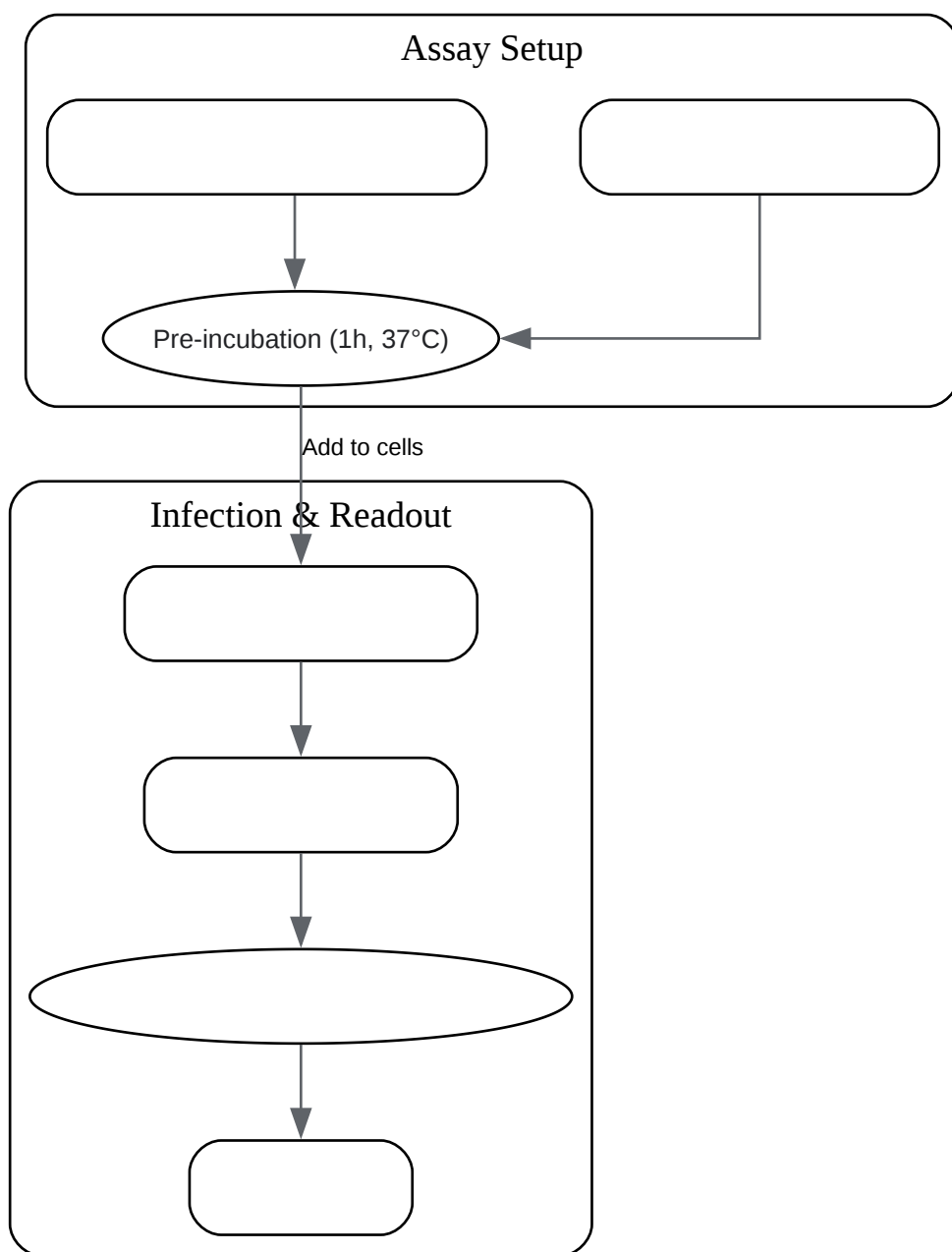
Pseudotyped Virus Neutralization Assay

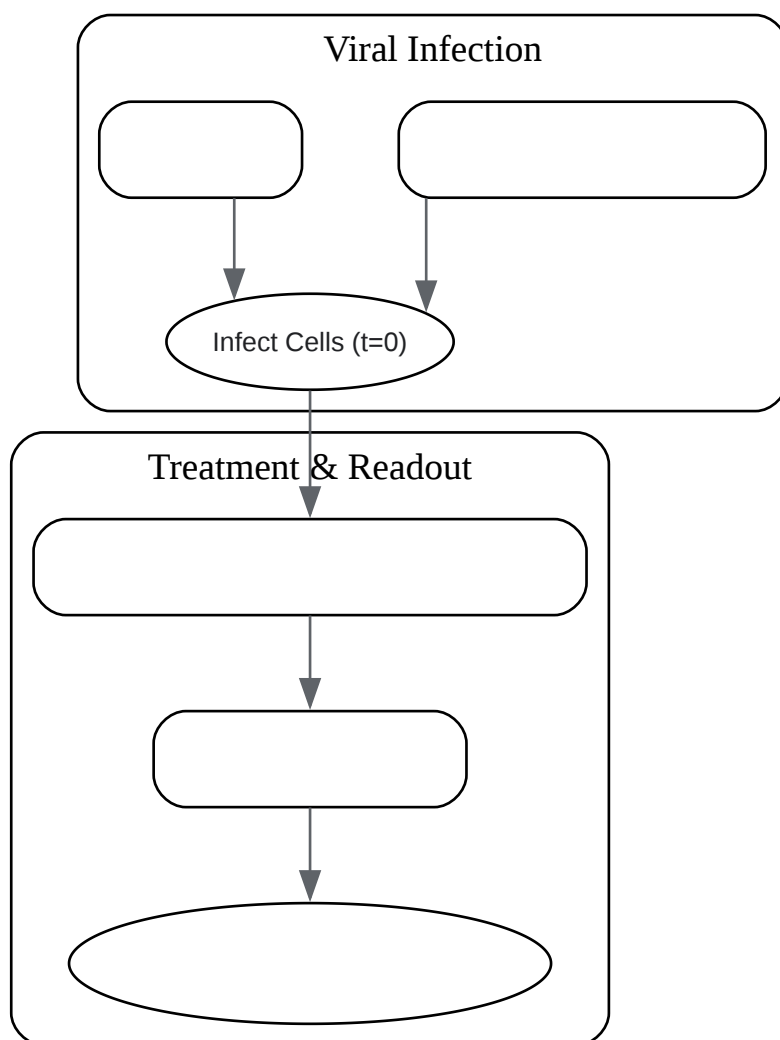
This assay is a safe and effective method to quantify the inhibitory effect of **GRP-60367 hydrochloride** on RABV G-mediated viral entry. It utilizes a replication-defective viral core, typically from Vesicular Stomatitis Virus (VSV) or a lentivirus, pseudotyped with the RABV G protein and carrying a reporter gene (e.g., luciferase or GFP).

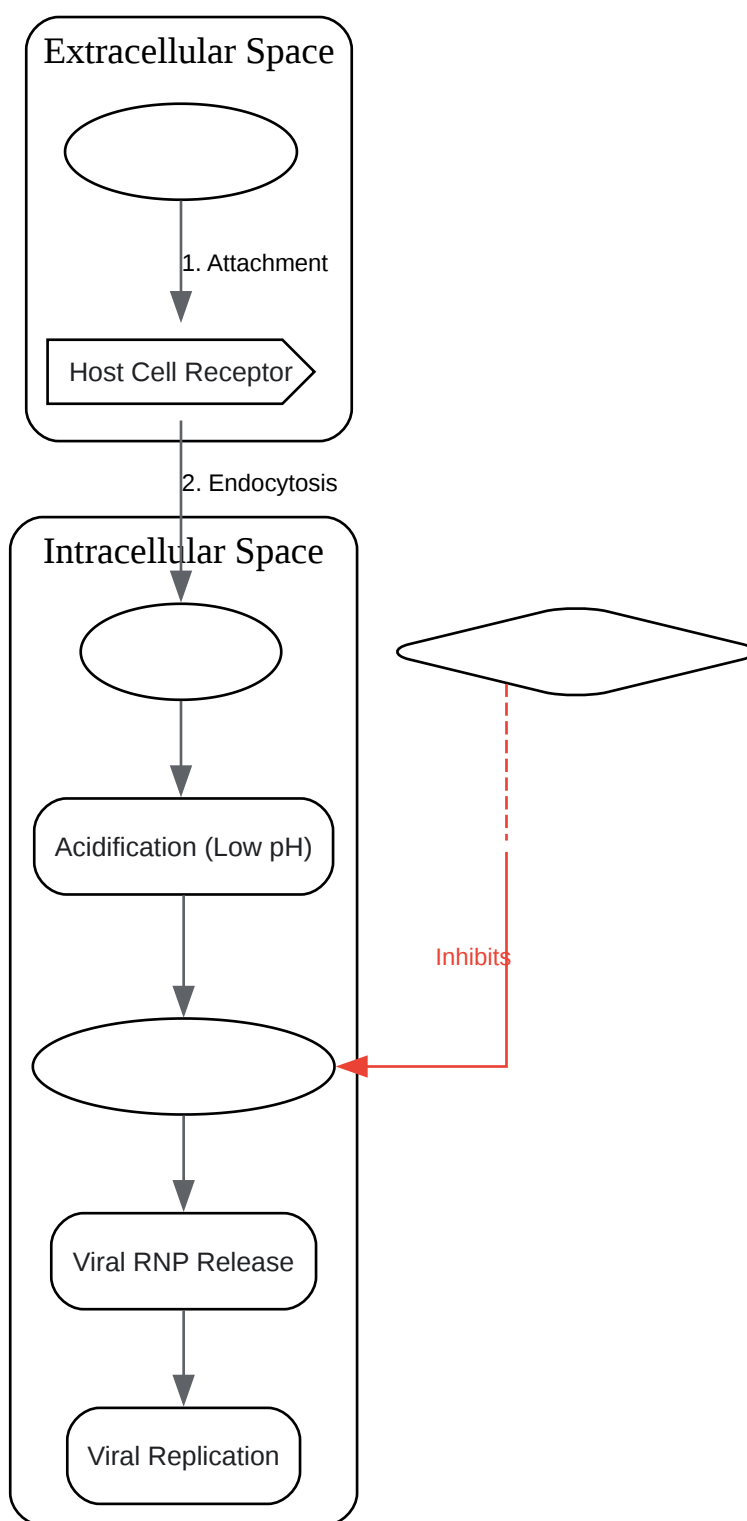
a. Production of RABV G-Pseudotyped VSV

This protocol describes the generation of VSV particles pseudotyped with the Rabies virus glycoprotein (RABV-G).









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References

- 1. Identification and Characterization of a Small-Molecule Rabies Virus Entry Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification and Characterization of a Small-Molecule Rabies Virus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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